4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide
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Overview
Description
4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it is believed to act as a modulator of neurotransmitter release, particularly dopamine and acetylcholine. It may also have an effect on the activity of certain enzymes and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide has several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and decrease pain sensitivity. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity for certain receptors and enzymes in the brain. This makes it a useful tool for studying the effects of these targets on various physiological processes. However, one limitation is that the synthesis of the compound is complex and time-consuming, which may make it difficult to obtain in large quantities for certain experiments.
Future Directions
There are several future directions for research on 4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, researchers may continue to study its effects on cognitive function, inflammation, and pain sensitivity. Further research may also focus on developing more efficient methods of synthesis for the compound, which could make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromo-N-(4-pyridinylmethyl)benzamide with cycloheptylpiperidine in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of 4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide have been the subject of several scientific studies. It has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
4-(1-cycloheptylpiperidin-4-yl)oxy-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(27-19-20-11-15-26-16-12-20)21-7-9-23(10-8-21)30-24-13-17-28(18-14-24)22-5-3-1-2-4-6-22/h7-12,15-16,22,24H,1-6,13-14,17-19H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVIXCXWUXXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide |
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